![molecular formula C8H5BrFN B2796841 4-bromo-5-fluoro-1H-indole CAS No. 1227493-96-0](/img/structure/B2796841.png)
4-bromo-5-fluoro-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-5-fluoro-1H-indole (4-BF-1H-indole) is a heterocyclic aromatic compound that has recently gained attention from the scientific community due to its unique properties. It is a member of the indole family, which is a group of compounds found naturally in many plants and animals. 4-BF-1H-indole has a wide range of applications in organic synthesis, medicinal chemistry, and drug discovery.
Scientific Research Applications
Antiviral Activity
Indole derivatives, including 4-bromo-5-fluoro-1H-indole, have been found to possess antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
Anti-inflammatory Activity
Indole derivatives also exhibit anti-inflammatory properties . The indole nucleus has been found in many important synthetic drug molecules, which bind with high affinity to multiple receptors helpful in developing new useful derivatives .
Anticancer Activity
Indole derivatives have shown potential in cancer treatment . For instance, Vinblastine, an indole derivative, is applied for the treatment of various kinds of cancer .
Anti-HIV Activity
Indole derivatives have been reported to have anti-HIV activity . For example, Kasralikar et al. reported a series of novel indolyl and oxochromenyl xanthenone derivatives and performed their molecular docking studies as an anti-HIV-1 .
Antioxidant Activity
Indole derivatives possess antioxidant activity . This property makes them valuable in the development of drugs that combat oxidative stress-related diseases .
Pharmaceutical Intermediates
4-Bromoindole, a derivative of indole, is used as a pharmaceutical intermediate . It is a potential inhibitor of GSK-3 .
Flavor and Fragrance Applications
Indole has value for flavor and fragrance applications, for example, in the food industry or perfumery .
Production of Natural Colorants
Indole can be derivatized to several halogenated and oxygenated compounds that can be used as natural colorants .
Mechanism of Action
Target of Action
4-Bromo-5-Fluoro-1H-Indole, like many indole derivatives, has been found to bind with high affinity to multiple receptors . The specific targets can vary depending on the biological context and the specific modifications to the indole scaffold. Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
The mode of action of 4-Bromo-5-Fluoro-1H-Indole is likely to involve interactions with its targets that lead to changes in cellular function. For example, some indole derivatives have been reported to show inhibitory activity against influenza A . The specific interactions and resulting changes would depend on the specific target and the biological context.
Biochemical Pathways
Indole derivatives can affect various biochemical pathways depending on their specific targets. For instance, some indole derivatives have been reported to inhibit tryptophan dioxygenase, a key enzyme in the kynurenine pathway . The downstream effects of such inhibition could include changes in the levels of kynurenine and other metabolites, with potential impacts on immune regulation and other biological processes.
Action Environment
The action, efficacy, and stability of 4-Bromo-5-Fluoro-1H-Indole can be influenced by various environmental factors. For instance, factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . Furthermore, the compound’s action can also be influenced by the specific biological environment in which it is acting, including the types of cells present and their physiological state.
properties
IUPAC Name |
4-bromo-5-fluoro-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFN/c9-8-5-3-4-11-7(5)2-1-6(8)10/h1-4,11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIRXFJXMJOVFMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NC=C2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-5-fluoro-1H-indole |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.